2,3,4,6-Tetra-O-benzyl-D-glucopyranose

描述

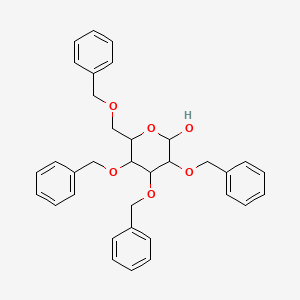

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a complex organic compound characterized by multiple phenylmethoxy groups attached to an oxan-2-ol core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups followed by selective functionalization. One common approach is the use of benzyl chloride in the presence of a base to introduce phenylmethoxy groups. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Base: Sodium hydride or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions produce alcohols.

科学研究应用

Key Applications

-

Synthesis of Glycosides

- Overview : This compound is a versatile building block for synthesizing various glycosides, which are critical in pharmaceutical and natural product chemistry.

- Case Study : In a study by Shinkiti Koto et al., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose was used to produce β-glucosides through direct glucosidation with alcohols under specific catalytic conditions .

-

Carbohydrate Chemistry

- Overview : It is extensively utilized in the development of complex carbohydrate structures, facilitating research into glycan interactions.

- Data Table : Comparison of Glycosyl Donors

Compound Yield (%) Reaction Conditions This compound 55 Bi(OTf)3 catalyst at 0 °C 2,3,4-Tri-O-benzyl-D-glucopyranose 70 Methanol as solvent - Drug Development

-

Bioconjugation

- Overview : It is applied in bioconjugation techniques to attach biomolecules to surfaces or other compounds, essential for diagnostics and therapeutic applications.

- Research Insight : Studies have shown that bioconjugates formed using this compound can improve the efficacy of drug delivery systems .

- Research in Enzyme Activity

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Catalytic Cleavage : Octa-O-benzylsaccharose can be converted to this compound via catalytic cleavage with hydrochloric acid .

- Activation with Trifluoroacetic Anhydride : This method allows for the generation of α-configured C-D-glucopyranosyl derivatives through reactions with silyl enol ethers or allyl silanes .

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups may facilitate binding to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

3,4,5-Tris(benzyloxy)oxan-2-ol: Similar structure but with benzyloxy groups instead of phenylmethoxy groups.

3,4,5-Tris(methoxy)oxan-2-ol: Lacks the phenyl groups, making it less hydrophobic.

Uniqueness

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to the presence of multiple phenylmethoxy groups, which can enhance its hydrophobicity and potential interactions with hydrophobic biomolecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

生物活性

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No. 4132-28-9) is a significant derivative of D-glucopyranose, characterized by the presence of four benzyl protecting groups. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. It serves as an important intermediate in the development of therapeutic agents for diseases such as Alzheimer's, diabetes, and cancer.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- Appearance : White crystalline solid

Synthesis and Reactions

The synthesis of this compound typically involves the protection of hydroxyl groups in D-glucopyranose with benzyl groups. It can be activated with trifluoroacetic anhydride to facilitate reactions with various nucleophiles, leading to the formation of α-D-glucopyranosyl derivatives and other glycosides .

The biological activity of this compound is primarily linked to its role as a glycosyl donor in glycosylation reactions. The compound can participate in the synthesis of complex carbohydrates and glycoproteins, which are crucial for various biological functions including cell signaling and immune response .

Therapeutic Applications

- Alzheimer's Disease : Research indicates that derivatives synthesized from this compound may exhibit neuroprotective effects and improve cognitive functions by enhancing synaptic plasticity .

- Diabetes Management : The compound has been studied for its potential to inhibit certain enzymes involved in carbohydrate metabolism, thus contributing to blood glucose regulation .

- Cancer Treatment : It serves as a precursor in the synthesis of anticancer agents by modifying sugar moieties that enhance the efficacy of chemotherapeutic drugs .

Study on Glycosylation Efficiency

A study demonstrated that using this compound as a glycosyl donor resulted in high yields of α-D-glucosides when coupled with various alcohols under optimized conditions (e.g., using silver trifluoromethanesulfonate as a catalyst) . The efficiency of this reaction is significant for developing glycosides with potential therapeutic properties.

Inhibition Studies

In vitro studies have shown that derivatives of this compound can inhibit specific glycosyltransferases involved in carbohydrate metabolism. For example, D-galactosylphosphonic acids derived from similar structures exhibited inhibitory effects on α-1,3- and β-1,4-galactosyltransferases . This suggests potential applications in modulating glycosylation pathways relevant to cancer progression.

Comparative Data Table

| Property/Activity | This compound |

|---|---|

| Molecular Weight | 540.65 g/mol |

| Appearance | White crystalline solid |

| Role in Synthesis | Glycosyl donor |

| Therapeutic Applications | Alzheimer's disease |

| Diabetes management | |

| Cancer treatment | |

| Glycosylation Yield | High (specific conditions) |

属性

IUPAC Name |

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863326 | |

| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。